molecular formula C9H7ClN2OS B12702598 N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide CAS No. 67019-19-6

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide

Cat. No.: B12702598
CAS No.: 67019-19-6
M. Wt: 226.68 g/mol
InChI Key: CRZZQNHPLRAZBR-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide is a chemical compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1-benzisothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The benzisothiazole ring can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the benzisothiazole ring.

    Reduction: Reduced derivatives of the benzisothiazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1-Benzisothiazole-3-yl)-2-bromoacetamide
  • N-(2,1-Benzisothiazole-3-yl)-2-iodoacetamide
  • N-(2,1-Benzisothiazole-3-yl)-2-fluoroacetamide

Uniqueness

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide may have unique properties compared to its analogs due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific effects would need to be studied in comparison to its similar compounds.

Properties

CAS No.

67019-19-6

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)-2-chloroacetamide

InChI

InChI=1S/C9H7ClN2OS/c10-5-8(13)11-9-6-3-1-2-4-7(6)12-14-9/h1-4H,5H2,(H,11,13)

InChI Key

CRZZQNHPLRAZBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2C=C1)NC(=O)CCl

Origin of Product

United States

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